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CAS No.: 1152427-93-4

Cat. No.: B1512817 Get Quote

For decades, the Suzuki-Miyaura cross-coupling reaction has stood as a cornerstone of

modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable

efficiency and functional group tolerance.[1] At the heart of this transformation lies the

organoboron reagent, typically a boronic acid. However, the utility of many boronic acids is

hampered by inherent instability.[2] They are often prone to decomposition pathways such as

protodeboronation and the formation of cyclic boroxine anhydrides, which complicates their

purification, storage, and handling.[2] This is particularly true for sensitive classes like vinyl and

heteroaryl boronic acids.

To address these limitations, the concept of boronic acid protection has emerged as a critical

strategy. A landmark innovation in this field was the development of N-methyliminodiacetic acid

(MIDA) boronates by the research group of Prof. Martin D. Burke.[2][3] These air-stable,

crystalline solids have revolutionized the use of boronic acids by providing a robust, yet readily

cleavable, protecting group. This guide offers a detailed exploration of a specific and highly

useful example, trans-2-Phenylvinylboronic acid MIDA ester, providing researchers,

chemists, and drug development professionals with a comprehensive understanding of its

structure, synthesis, and application.

Part 1: The MIDA Boronate Platform: A Paradigm of
Stability and Control
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The efficacy of the MIDA ligand stems from a fundamental change in the geometry and

electronic nature of the boron atom. This strategic modification imparts a unique set of

properties that distinguish MIDA boronates from their free boronic acid counterparts.

The Structural Genius of MIDA Chelation
Free boronic acids feature a trigonal planar, sp²-hybridized boron atom with a vacant p-orbital,

which is the root of both their reactivity and instability.[4] Upon reaction with N-

methyliminodiacetic acid, a trivalent ligand, a stable five-membered bicyclic structure is formed.

This chelation forces the rehybridization of the boron center from sp² to a tetrahedral sp³

geometry.[2][5][6] The dative bond from the MIDA nitrogen atom donates electron density into

the formerly vacant orbital, effectively shielding it and deactivating the boron's Lewis acidity.[3]

[5]

Boron Rehybridization upon MIDA Chelation.

Key Advantages of MIDA Protection
The structural transformation induced by the MIDA ligand translates into several profound

practical advantages, making MIDA boronates superior reagents for complex synthesis.
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Property
Free Boronic Acids
(Typical)

MIDA Boronates Causality

Stability

Often unstable to air,

moisture, and heat.

Prone to

protodeboronation

and boroxine

formation.[2]

Indefinitely bench-top

stable as crystalline

solids. Resistant to

atmospheric moisture.

[7]

The sp³ hybridized

boron is sterically

shielded and

electronically

saturated, preventing

decomposition

pathways.

Purification

Purification by silica

gel chromatography is

often difficult or

impossible due to

decomposition.[2]

Fully compatible with

standard silica gel

chromatography,

allowing for high

purity.[7][8][9]

The robust, non-polar

nature of the MIDA

ester allows it to

withstand

chromatographic

conditions without

cleavage.

Reactivity

Highly reactive in

Suzuki-Miyaura

coupling.

Unreactive under

standard anhydrous

Suzuki-Miyaura cross-

coupling conditions.[8]

The dative B-N bond

attenuates the

transmetalation step

of the catalytic cycle.

[2][6]

Deprotection N/A

Mild, controlled

cleavage with

aqueous base (e.g.,

1M NaOH, NaHCO₃)

at room temperature.

[3]

The B-N bond is

readily hydrolyzed

under basic aqueous

conditions to release

the sp² boronic acid.

This unique combination of stability and controlled, "on-demand" reactivity allows MIDA

boronates to serve as reliable building blocks that can be carried through multiple synthetic

steps before their intended use in a cross-coupling reaction.[5][10]
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Part 2: A Deep Dive into trans-2-Phenylvinylboronic
acid MIDA Ester
This specific MIDA ester is a valuable reagent for introducing the trans-styrenyl moiety, a

common structural motif in pharmaceuticals and natural products.

Core Structure and Properties
Chemical Name: trans-2-Phenylvinylboronic acid MIDA ester

Synonyms: (E)-2-(2-Phenylethenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

CAS Number: 1152427-93-4

Molecular Formula: C₁₃H₁₄BNO₄

Molecular Weight: 259.07 g/mol

Structure of trans-2-Phenylvinylboronic acid MIDA ester.

Protocol for Synthesis
The most common method for preparing MIDA boronates is through a dehydrative

condensation reaction between the corresponding boronic acid and N-methyliminodiacetic

acid.[11]

Experimental Protocol: Synthesis of trans-2-Phenylvinylboronic acid MIDA ester

Reagent Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux

condenser, add trans-2-phenylvinylboronic acid (1.0 eq), N-methyliminodiacetic acid (1.05

eq), and a suitable solvent such as toluene or a toluene/DMSO mixture.

Dehydration: Heat the reaction mixture to reflux. Water is removed azeotropically and

collected in the Dean-Stark trap. Monitor the reaction by TLC or LC-MS until the starting

boronic acid is consumed (typically 2-4 hours).

Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under

reduced pressure.
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Purification: The crude residue can be purified by silica gel column chromatography. The

MIDA ester is typically eluted with a solvent system such as ethyl acetate/hexanes. The

stability of the MIDA ester allows for straightforward purification to yield the product as a

white, crystalline solid.[9]

Combine Reactants:
- trans-2-Phenylvinylboronic Acid

- N-Methyliminodiacetic Acid
- Toluene/DMSO

Azeotropic Reflux
(Dean-Stark Trap)

2-4 hours

Heat Cool & Concentrate
(Rotary Evaporation)

Reaction Complete Silica Gel Chromatography
(EtOAc/Hexanes)

Isolate Pure Product
(White Crystalline Solid)

Click to download full resolution via product page

Workflow for Synthesis and Purification.

Spectroscopic Characterization
Confirming the structure and purity of the MIDA ester is crucial. NMR spectroscopy is the

primary tool for this analysis.
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Nucleus
Expected Chemical Shifts
(ppm) and Multiplicity

Key Feature

¹H NMR

δ ~7.5 (m, Ar-H), ~7.0 (d, J≈16

Hz, vinyl-H), ~6.5 (d, J≈16 Hz,

vinyl-H), ~4.3 (d, 2H, MIDA-

CH₂), ~4.1 (d, 2H, MIDA-CH₂),

~2.5 (s, 3H, N-CH₃)

The large coupling constant (J)

for the vinyl protons confirms

the trans stereochemistry. The

two distinct doublets for the

MIDA methylene protons

indicate their diastereotopic

nature within the rigid bicyclic

system.

¹³C NMR

δ ~170 (C=O), ~140-125 (Ar-C

& vinyl-C), ~62 (MIDA-CH₂),

~48 (N-CH₃)

The presence of the carbonyl

and aliphatic carbons from the

MIDA ligand are clearly

observable.

¹¹B NMR δ ~8-12 ppm

This chemical shift is

characteristic of a

tetracoordinate, sp³-hybridized

boron atom, confirming

successful MIDA complexation.

[12][13][14] In contrast, a free

sp² boronic acid would appear

much further downfield (δ ~28-

33 ppm).

Part 3: Synthetic Utility in Suzuki-Miyaura Cross-
Coupling
The primary application of trans-2-Phenylvinylboronic acid MIDA ester is as a stable and

reliable precursor for the corresponding boronic acid in palladium-catalyzed cross-coupling

reactions.

Protocol for In Situ Deprotection and Coupling
The "slow-release" strategy, where the active boronic acid is generated in situ, is key to

achieving high yields, especially when coupling partners are sensitive.
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Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

Reagent Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), trans-2-
Phenylvinylboronic acid MIDA ester (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5

mol%), and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).

Solvent and Base: Add an organic solvent (e.g., THF or Dioxane) and an aqueous base

solution (e.g., 1M K₃PO₄ or 1M NaOH, 3.0 eq). The presence of water is essential for the

MIDA deprotection step.

Reaction: Purge the mixture with an inert gas (e.g., Argon or Nitrogen) and heat to the

desired temperature (e.g., 23-80 °C). The MIDA ester is slowly hydrolyzed by the aqueous

base, releasing the trans-2-phenylvinylboronic acid into the reaction mixture where it is

immediately consumed in the catalytic cycle.

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the

reaction, dilute with an organic solvent, wash with water and brine, dry over a suitable drying

agent (e.g., MgSO₄), and concentrate under reduced pressure.

Purification: The crude product can be purified by standard silica gel chromatography to yield

the desired trans-stilbene derivative.

The Complete Mechanism: From Stable Precursor to C-
C Bond
The process seamlessly integrates the deprotection of the MIDA ester with the well-established

Suzuki-Miyaura catalytic cycle.
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Part A: In Situ Deprotection

Part B: Suzuki-Miyaura Catalytic Cycle

trans-2-Phenylvinyl-
boronic acid MIDA ester

(sp³-B, Stable)

trans-2-Phenylvinyl-
boronic acid

(sp²-B, Active)

Aqueous Base
(e.g., K₃PO₄, H₂O)

Transmetalation

 Enters Cycle

Pd(0)L₂

Oxidative Addition

Ar-Pd(II)L₂-X

Ar-Pd(II)L₂-R

Reductive Elimination

 Catalyst
Regeneration

Ar-R
(Coupled Product)

Ar-X
(Aryl Halide)
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Integrated Deprotection and Suzuki-Miyaura Coupling Mechanism.
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Conclusion
trans-2-Phenylvinylboronic acid MIDA ester is more than just a stable reagent; it is an

embodiment of a powerful chemical strategy. By reversibly masking the inherent reactivity of a

boronic acid, it transforms a potentially problematic intermediate into a reliable, user-friendly

building block. Its exceptional stability simplifies storage and purification, while its controlled, in

situ deprotection enables high-yielding cross-coupling reactions by minimizing the

decomposition of the active boronic acid. For researchers in medicinal chemistry, natural

product synthesis, and materials science, this MIDA boronate provides a robust and efficient

solution for the installation of the valuable trans-styrenyl scaffold, facilitating the construction of

complex molecular architectures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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